molecular formula C16H13N3OS B11055467 4,6-dimethyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

4,6-dimethyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

Cat. No.: B11055467
M. Wt: 295.4 g/mol
InChI Key: REIQPTULNPAMTD-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine is a heterocyclic compound that features a unique combination of pyridine, thieno, pyrrole, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Ring: This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Oxazole Ring Formation: The oxazole ring can be introduced via a cyclization reaction involving nitriles and aldehydes under oxidative conditions.

    Methylation: The final step involves the methylation of the compound using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thieno rings, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, targeting the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methyl groups and the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, 4,6-dimethyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They could serve as lead compounds in the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-(1,2-oxazol-3-yl)pyridine
  • 3-(1H-Pyrrol-1-yl)thieno[2,3-b]pyridine
  • 2-(1,2-Oxazol-3-yl)-3-(1H-pyrrol-1-yl)pyridine

Uniqueness

4,6-Dimethyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine is unique due to the combination of its heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

3-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)-1,2-oxazole

InChI

InChI=1S/C16H13N3OS/c1-10-9-11(2)17-16-13(10)14(19-6-3-4-7-19)15(21-16)12-5-8-20-18-12/h3-9H,1-2H3

InChI Key

REIQPTULNPAMTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NOC=C3)N4C=CC=C4)C

Origin of Product

United States

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